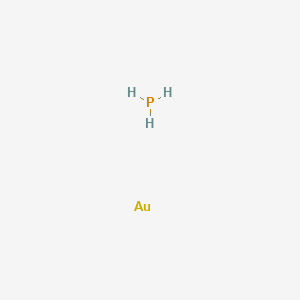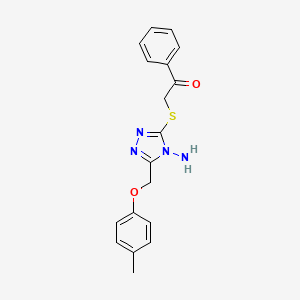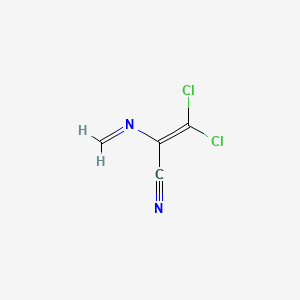![molecular formula C13H10Br2N2 B14289794 2-Bromo-1-[(2-cyanophenyl)methyl]pyridin-1-ium bromide CAS No. 113918-49-3](/img/structure/B14289794.png)
2-Bromo-1-[(2-cyanophenyl)methyl]pyridin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1-[(2-cyanophenyl)methyl]pyridin-1-ium bromide is an organic compound that features a bromine atom, a cyanophenyl group, and a pyridinium ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[(2-cyanophenyl)methyl]pyridin-1-ium bromide typically involves the reaction of 2-bromopyridine with 2-cyanobenzyl bromide under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
2-Bromo-1-[(2-cyanophenyl)methyl]pyridin-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyanophenyl group to an amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH₃), and thiols. The reactions are typically carried out in polar solvents such as water or ethanol at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include hydroxylated, aminated, or thiolated derivatives.
Oxidation: Oxidized products such as carboxylic acids or ketones.
Reduction: Reduced products like amines or alcohols.
科学研究应用
2-Bromo-1-[(2-cyanophenyl)methyl]pyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Bromo-1-[(2-cyanophenyl)methyl]pyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The bromine atom and cyanophenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
- 2-Bromo-1-[(2-cyanophenyl)methyl]benzene
- 2-Bromo-1-[(2-cyanophenyl)methyl]pyridine
- 2-Bromo-1-[(2-cyanophenyl)methyl]imidazole
Uniqueness
2-Bromo-1-[(2-cyanophenyl)methyl]pyridin-1-ium bromide is unique due to the presence of the pyridinium ion, which imparts distinct chemical and physical properties.
属性
CAS 编号 |
113918-49-3 |
|---|---|
分子式 |
C13H10Br2N2 |
分子量 |
354.04 g/mol |
IUPAC 名称 |
2-[(2-bromopyridin-1-ium-1-yl)methyl]benzonitrile;bromide |
InChI |
InChI=1S/C13H10BrN2.BrH/c14-13-7-3-4-8-16(13)10-12-6-2-1-5-11(12)9-15;/h1-8H,10H2;1H/q+1;/p-1 |
InChI 键 |
NLVNOUVSFBCFBU-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C(=C1)C[N+]2=CC=CC=C2Br)C#N.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-5-[(4-nitroanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde](/img/structure/B14289715.png)
![5-[4-(3,4-Dimethoxyphenyl)-2,3-dimethylbutyl]-2H-1,3-benzodioxole](/img/structure/B14289719.png)
![2-Diazonio-1-[2-(phenylethynyl)phenyl]prop-1-en-1-olate](/img/structure/B14289721.png)
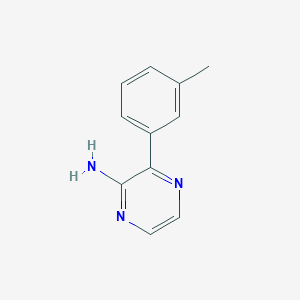
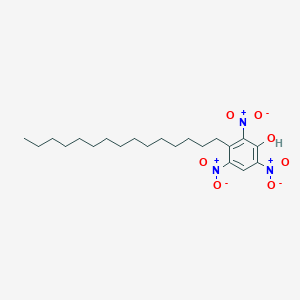
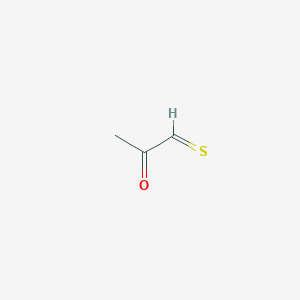
![1-[(2-Bromo-3-methoxybut-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14289760.png)
![Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride](/img/structure/B14289768.png)
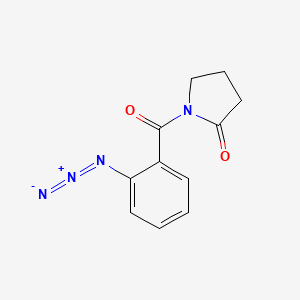
methanone](/img/structure/B14289776.png)
